![molecular formula C4H10N2O2 B6597905 2-hydrazinylbutanoic acid CAS No. 15960-39-1](/img/structure/B6597905.png)
2-hydrazinylbutanoic acid
Overview
Description
2-hydrazinylbutanoic acid, also known as 2-hydroxybutanoic acid or 2-HB, is an organic acid that is widely used in scientific research. It is a four-carbon molecule with a hydrazine group attached to one of the carbons. The hydrazine group is what gives 2-HB its unique properties. 2-HB has numerous applications in biochemistry, pharmacology, and other areas of scientific research. It is also used as a reagent in various laboratory experiments, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization of Arylhydrazones
- Overview: Arylhydrazones of β-diketones, including compounds similar to 2-hydrazinylbutanoic acid, were synthesized and characterized. These compounds exhibit solvatochromic, thermal, and photoluminescent properties, making them of interest in various applications including material sciences and photoluminescence studies (Ma et al., 2012).
Functional Group Influence in Quantum Computational Studies
- Overview: Studies on functional derivatives of 2-phenylbutanoic acid, which is structurally related to 2-hydrazinylbutanoic acid, reveal insights into donor-acceptor interactions, nonlinear optical properties, and molecular docking methods. These findings are significant for applications in molecular design and drug discovery (Raajaraman et al., 2019).
Biological Production of Malic Acid
- Overview: The production of malic acid, which includes 2-hydroxybutanedioic acid, a derivative of 2-hydrazinylbutanoic acid, involves various biosynthesis pathways. This is relevant for applications in the food, chemicals, and pharmaceutical industries, offering sustainable alternatives for chemical synthesis (Dai et al., 2018).
Synthesis of Amino Acids Using Biocatalysis
- Overview: The synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, structurally related to 2-hydrazinylbutanoic acid, was achieved using a biocatalytic approach. This process is important for drug development and industrial product manufacture, demonstrating the versatility of biocatalysis in synthesizing complex molecules (Hernández et al., 2017).
Preparation of Hydrazinyl Pseudo-Peptides
- Overview: Hydrazinyl pseudo-peptides, derived from compounds similar to 2-hydrazinylbutanoic acid, have been synthesized, showcasing their potential in the field of peptide chemistry and drug development. The methodology offers a high atom economy and bond-forming efficiency, essential for pharmaceutical research (Fathi et al., 2014).
Fluorescent Probes for Measuring Hydrazine
- Overview: The development of fluorescent probes for detecting hydrazine, structurally related to 2-hydrazinylbutanoic acid, is significant for environmental and biological applications. This includes monitoring ecosystem health and understanding biochemical processes in cells (Zhu et al., 2019).
Chemical Storage of Solar Energy
- Overview: Hydrazones derived from compounds like 2-hydrazinylbutanoic acid have been explored for storing solar energy, a novel approach in renewable energy research. This study highlights the potential of these compounds in sustainable energy solutions (Tapabashi, 2014).
properties
IUPAC Name |
2-hydrazinylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-2-3(6-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLWDRNNNHBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278681 | |
Record name | 2-hydrazinylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylbutanoic acid | |
CAS RN |
15960-39-1 | |
Record name | Butyric acid, 2-hydrazino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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